2-Chloro-4-iodo-1H-indole-3-carbaldehyde
Overview
Description
2-Chloro-4-iodo-1H-indole-3-carbaldehyde is a chemical compound used as pharmaceutical intermediates . It plays a significant role in the synthesis of indole phytoalexin cyclobrassinon .
Synthesis Analysis
The synthesis of 2-Chloro-4-iodo-1H-indole-3-carbaldehyde involves several steps. It has been used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids .Molecular Structure Analysis
The molecular formula of 2-Chloro-4-iodo-1H-indole-3-carbaldehyde is C9H5ClINO . It has a molecular weight of 305.5 .Chemical Reactions Analysis
2-Chloro-4-iodo-1H-indole-3-carbaldehyde has been involved in reactions with 4-amino-5-alkyl (aryl)-4H-1,2,4-triazole-3-thiols, which afforded new heterocyclic compounds .Physical And Chemical Properties Analysis
The compound has a predicted density of 2.070±0.06 g/cm3 and a predicted boiling point of 439.9±40.0 °C . The melting point is not available .Scientific Research Applications
Gold-Catalyzed Cycloisomerizations
2-Chloro-4-iodo-1H-indole-3-carbaldehyde is used in gold(I)-catalyzed cycloisomerization processes. Kothandaraman et al. (2011) demonstrated the preparation of 1H-indole-2-carbaldehydes using gold-catalyzed cycloisomerization. This method is operationally simple and efficient for a variety of substrates, yielding products in good to excellent yields. The mechanism involves activation of the alkyne moiety by gold(I), leading to intramolecular addition and subsequent reactions to form the 1H-indole-2-carbaldehyde (Kothandaraman et al., 2011).
Formation of Pyrimido[1,2-a]indoles
Suzdalev et al. (2013) explored the reactions of 2-chloro-1H-indole-3-carbaldehydes with aromatic amines, leading to the formation of pyrimido[1,2-a]indoles. These compounds have the potential for various applications due to their structural and chemical properties (Suzdalev et al., 2013).
Synthesis of Heterocyclic Compounds
Vikrishchuk et al. (2020) reported the synthesis of new heterocyclic compounds, specifically 1,2,4-triazolo[5′,1′:2,3][1,3]thiazino[6,5-b]indol-10(5H)-ones, from reactions involving 2-chloro-1H-indole-3-carbaldehydes. These compounds, containing rutalexin scaffold, are promising in terms of biological activity (Vikrishchuk et al., 2020).
Synthesis of β-Carbolines
Abbiati et al. (2004) utilized similar indole derivatives for the synthesis of β-carbolines. Their work involved palladium-catalyzed coupling followed by cycloamination reactions, showcasing the versatility of these compounds in complex chemical syntheses (Abbiati et al., 2004).
Applications in Antibacterial Activities
Carrasco et al. (2020) synthesized indole-3-carbaldehyde semicarbazone derivatives and evaluated their antibacterial activities. Their findings highlight the potential of these derivatives in developing new antimicrobial agents (Carrasco et al., 2020).
Safety And Hazards
properties
IUPAC Name |
2-chloro-4-iodo-1H-indole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClINO/c10-9-5(4-13)8-6(11)2-1-3-7(8)12-9/h1-4,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBRVYKQFLZVDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)C(=C(N2)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601267724 | |
Record name | 2-Chloro-4-iodo-1H-indole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601267724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-iodo-1H-indole-3-carbaldehyde | |
CAS RN |
1203898-06-9 | |
Record name | 2-Chloro-4-iodo-1H-indole-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1203898-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-iodo-1H-indole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601267724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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